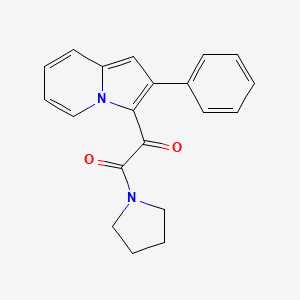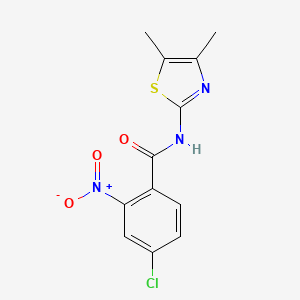
1-acetyl-5-fluoro-1H-indole-2,3-dione 3-(O-acetyloxime)
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-acetyl-5-fluoro-1H-indole-2,3-dione 3-(O-acetyloxime) is a chemical compound that has gained attention in the field of scientific research due to its potential applications in various areas such as medicine and agriculture.
Wirkmechanismus
The mechanism of action of 1-acetyl-5-fluoro-1H-indole-2,3-dione 3-(O-acetyloxime) is not fully understood. However, it has been suggested that this compound may act by inhibiting certain enzymes or signaling pathways that are involved in disease progression or pest resistance.
Biochemical and Physiological Effects:
Studies have shown that 1-acetyl-5-fluoro-1H-indole-2,3-dione 3-(O-acetyloxime) can have various biochemical and physiological effects depending on the application. In medicinal chemistry, it has been shown to induce apoptosis (programmed cell death) in cancer cells and inhibit the activity of acetylcholinesterase, an enzyme that is involved in the progression of Alzheimer's disease. In agriculture, it has been shown to inhibit the growth of certain pests and weeds.
Vorteile Und Einschränkungen Für Laborexperimente
One of the advantages of using 1-acetyl-5-fluoro-1H-indole-2,3-dione 3-(O-acetyloxime) in lab experiments is its relatively simple synthesis method. Additionally, this compound has shown promising results in various applications. However, one of the limitations is the lack of understanding of its mechanism of action, which can make it difficult to optimize its use in certain applications.
Zukünftige Richtungen
There are several future directions for the study of 1-acetyl-5-fluoro-1H-indole-2,3-dione 3-(O-acetyloxime). In medicinal chemistry, further studies are needed to determine its efficacy and safety in treating various diseases. In agriculture, further studies are needed to optimize its use as a pesticide and herbicide. In material science, further studies are needed to explore its potential use in the development of new materials with unique properties. Additionally, further studies are needed to understand its mechanism of action and optimize its use in various applications.
Synthesemethoden
The synthesis of 1-acetyl-5-fluoro-1H-indole-2,3-dione 3-(O-acetyloxime) involves the reaction of 5-fluoro-1H-indole-2,3-dione with hydroxylamine-O-sulfonic acid and acetic anhydride in the presence of a catalyst. The resulting compound is then purified using various methods such as recrystallization and column chromatography.
Wissenschaftliche Forschungsanwendungen
1-acetyl-5-fluoro-1H-indole-2,3-dione 3-(O-acetyloxime) has been studied for its potential use in various scientific research areas such as medicinal chemistry, agriculture, and material science. In medicinal chemistry, this compound has shown promising results in the treatment of various diseases such as cancer and Alzheimer's disease. In agriculture, it has been studied for its potential use as a pesticide and herbicide. In material science, it has been studied for its potential use in the development of new materials with unique properties.
Eigenschaften
IUPAC Name |
[(Z)-(1-acetyl-5-fluoro-2-oxoindol-3-ylidene)amino] acetate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H9FN2O4/c1-6(16)15-10-4-3-8(13)5-9(10)11(12(15)18)14-19-7(2)17/h3-5H,1-2H3/b14-11- |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AJESUCSXPHBVMG-KAMYIIQDSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)N1C2=C(C=C(C=C2)F)C(=NOC(=O)C)C1=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)N1C2=C(C=C(C=C2)F)/C(=N/OC(=O)C)/C1=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H9FN2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
264.21 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![N-[(1-methyl-1H-benzimidazol-2-yl)methylene]-1H-benzimidazol-2-amine](/img/structure/B5702642.png)
![N-(2-methylbenzyl)-2-[(2-methylbenzyl)thio]acetamide](/img/structure/B5702651.png)
![ethyl 4-{2-[(4-fluorophenyl)amino]-2-oxoethyl}-1-piperazinecarboxylate](/img/structure/B5702657.png)


![N-benzyl-N'-[2-(4-chlorophenyl)ethyl]thiourea](/img/structure/B5702690.png)

![N-(2-ethoxyphenyl)-1,4-dioxa-8-azaspiro[4.5]decane-8-carboxamide](/img/structure/B5702699.png)

![3-[5-[2-(aminocarbonothioyl)carbonohydrazonoyl]-3-(4-bromophenyl)-1H-pyrazol-1-yl]propanenitrile](/img/structure/B5702713.png)
![5-[(5,5-dimethyl-3-oxo-1-cyclohexen-1-yl)amino]-2,4(1H,3H)-pyrimidinedione](/img/structure/B5702735.png)


![2-(4-chlorophenoxy)-N-[2-(4-fluorophenyl)ethyl]-2-methylpropanamide](/img/structure/B5702755.png)
